1-(1-methyl-1H-imidazol-2-yl)-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine
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Overview
Description
1-(1-methyl-1H-imidazol-2-yl)-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine is a complex heterocyclic compound that features both imidazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-imidazol-2-yl)-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine typically involves multi-step organic reactions. One common method involves the initial formation of the imidazole ring, followed by the introduction of the piperazine moiety. The final step involves the cyclization to form the pyrrolo[2,3-d]pyrimidine core. Reaction conditions often include the use of polar solvents and catalysts to facilitate the formation of the heterocyclic rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-imidazol-2-yl)-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
1-(1-methyl-1H-imidazol-2-yl)-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like metronidazole and clotrimazole share the imidazole ring structure.
Pyrimidine derivatives: Compounds like 5-fluorouracil and cytarabine share the pyrimidine ring structure.
Uniqueness
1-(1-methyl-1H-imidazol-2-yl)-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine is unique due to its combination of imidazole and pyrimidine rings, which may confer distinct biological activities and therapeutic potential compared to other compounds .
Properties
IUPAC Name |
4-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7/c1-19-5-4-16-14(19)21-8-6-20(7-9-21)13-11-2-3-15-12(11)17-10-18-13/h2-5,10H,6-9H2,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIDMGUDZITGOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C3=NC=NC4=C3C=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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